

# Application Notes and Protocols: Cocrystallization of Hsd17B13-IN-4 with HSD17B13

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cocrystallization of the inhibitor **Hsd17B13-IN-4** with its target protein, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This document includes methodologies for protein expression and purification, enzymatic activity assays, and a generalized co-crystallization protocol based on successful strategies with similar small molecule inhibitors.

### Introduction

17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2] **Hsd17B13-IN-4** is a potent inhibitor of HSD17B13, and understanding its binding mechanism at a molecular level through co-crystallization and X-ray crystallography is crucial for structure-based drug design and the development of more effective therapeutics.

# **Quantitative Data Summary**

The following table summarizes the known quantitative data for the interaction of **Hsd17B13-IN-4** with HSD17B13.



| Parameter | Value          | Method                            | Reference |
|-----------|----------------|-----------------------------------|-----------|
| Inhibitor | Hsd17B13-IN-4  | -                                 | [3]       |
| Target    | Human HSD17B13 | -                                 | [3]       |
| Ki        | ≤ 50 nM        | LC-MS with estradiol as substrate | [3]       |

# Experimental Protocols Recombinant Human HSD17B13 Expression and Purification

This protocol is adapted from established methods for expressing full-length HSD17B13 in insect cells for structural studies.[4]

- a. Expression in Sf9 Insect Cells:
- Construct Generation: Clone the full-length human HSD17B13 (residues 2-300, NP\_835236.2) into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal Gly-Ser-Gly linker followed by a polyhistidine tag (e.g., 11x His) for purification.
- Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac
   Baculovirus Expression System (Invitrogen) according to the manufacturer's instructions.
- Protein Expression:
  - Culture Spodoptera frugiperda (Sf9) insect cells to a density of 2 x 10<sup>6</sup> cells/mL.
  - Infect the Sf9 cells with the recombinant baculovirus.
  - Incubate for 72 hours to allow for protein expression.
  - Harvest the cells by centrifugation.
- b. Purification:



- Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors) and lyse the cells by sonication or microfluidization.
- Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.
- Detergent Solubilization: The full-length HSD17B13 is a membrane-associated protein.
   Solubilize the membrane fraction using a suitable detergent. Octaethylene glycol monododecyl ether (C12E8) has been shown to be effective for HSD17B13 stability and crystallization.[4]
- Affinity Chromatography:
  - Load the solubilized supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of the same detergent.
  - Wash the column extensively to remove non-specifically bound proteins.
  - Elute the His-tagged HSD17B13 using a buffer containing imidazole.
- Size Exclusion Chromatography (SEC):
  - Further purify the eluted protein by SEC to remove aggregates and ensure a monodisperse sample.
  - Use a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% C12E8).
- Concentration and Storage: Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL). Flash-freeze aliquots in liquid nitrogen and store at -80°C.

## **HSD17B13 Enzymatic Activity Assay**

This protocol utilizes a bioluminescent assay to measure the NADH produced during the HSD17B13-catalyzed conversion of a substrate.[5]

Materials:



- Purified recombinant human HSD17B13
- Hsd17B13-IN-4
- β-estradiol (substrate)
- NAD+ (cofactor)
- Assay Buffer: 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20
- NAD(P)H-Glo™ Detection Reagent (Promega, G9061)
- 384-well assay plates

#### Procedure:

- Compound Preparation: Prepare serial dilutions of **Hsd17B13-IN-4** in DMSO.
- Reaction Mixture Preparation:
  - In a 384-well plate, add 50 nL of the Hsd17B13-IN-4 dilution or DMSO (for control).
  - $\circ$  Add the substrate mix containing  $\beta$ -estradiol and NAD<sup>+</sup> to a final concentration of, for example, 15  $\mu$ M and 500  $\mu$ M, respectively.
- Enzyme Addition: Initiate the reaction by adding purified HSD17B13 to a final concentration of, for example, 30 nM.
- Incubation: Incubate the plate at room temperature for 2 hours in the dark.
- NADH Detection:
  - Add NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
  - Incubate for 1 hour at room temperature in the dark.
- Data Acquisition: Measure the luminescence using a plate reader.



• Data Analysis: Calculate the percent inhibition for each concentration of **Hsd17B13-IN-4** and determine the IC<sub>50</sub> value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km for the substrate is known.

# Co-crystallization of HSD17B13 with Hsd17B13-IN-4

This is a generalized protocol based on the successful co-crystallization of HSD17B13 with other small molecule inhibitors.[4] Optimization of specific conditions for **Hsd17B13-IN-4** will be required.

#### Materials:

- Purified and concentrated HSD17B13
- Hsd17B13-IN-4
- NAD+
- Crystallization screens
- Sitting-drop or hanging-drop vapor diffusion plates

#### Procedure:

- Complex Formation:
  - Incubate the purified HSD17B13 with a 5-10 fold molar excess of Hsd17B13-IN-4 and NAD+ (e.g., 1 mM) on ice for at least 1 hour to allow for complex formation.
- Crystallization Screening:
  - Use a crystallization robot to set up sitting-drop vapor diffusion plates with various commercial crystallization screens.
  - Mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 300 nL + 300 nL).
- Crystal Growth:



- Incubate the plates at a constant temperature (e.g., 20°C).
- Monitor the drops for crystal formation over several days to weeks.
- · Crystal Optimization:
  - Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.
- · Cryo-protection and Data Collection:
  - Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
  - Collect X-ray diffraction data at a synchrotron source.

# Visualizations Signaling Pathway

HSD17B13 has been shown to play a role in liver inflammation by promoting the biosynthesis of Platelet-Activating Factor (PAF). PAF then acts in an autocrine manner to activate the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and subsequent leukocyte adhesion.[6][7]



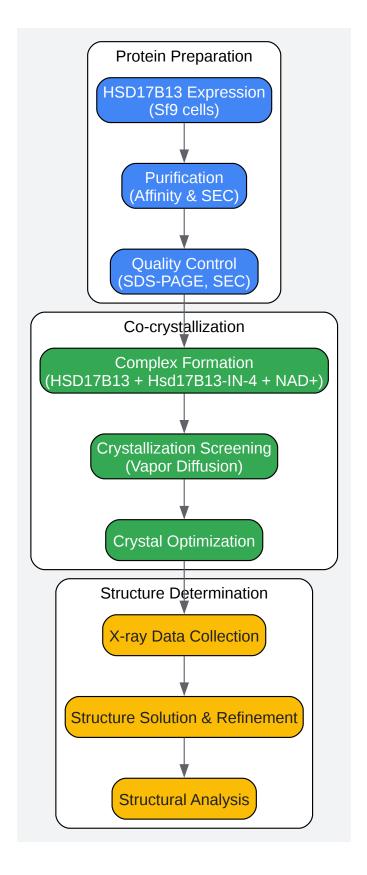
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Caption: HSD17B13-mediated PAF/STAT3 signaling pathway in hepatocytes.

# **Experimental Workflow**



The following diagram illustrates the overall workflow for the co-crystallization of **Hsd17B13-IN-4** with HSD17B13.





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Caption: Workflow for HSD17B13-**Hsd17B13-IN-4** co-crystallization.

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